Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate
Description
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine scaffold fused with a substituted butanoate ester. This structure combines a nitrogen-rich aromatic system with a flexible ester side chain, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition. The pyrazolo[1,5-a]pyridine core is structurally analogous to pyrazolo[1,5-a]pyrimidines, which are well-documented as protein kinase inhibitors in cancer therapeutics .
Properties
IUPAC Name |
ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-19-13(18)4-3-12(17)15-10-6-8-16-11(9-10)5-7-14-16/h5-9H,2-4H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQLUZOINSCVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=CC=NN2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-aminopyrazole and 2-chloropyridine, the cyclization can be facilitated by heating in the presence of a base like potassium carbonate.
Once the pyrazolo[1,5-a]pyridine core is formed, it is then reacted with ethyl 4-oxobutanoate. This step usually involves a condensation reaction, where the amino group on the pyrazolo[1,5-a]pyridine reacts with the carbonyl group of ethyl 4-oxobutanoate, forming the final product. The reaction conditions often include the use of a solvent like ethanol and a catalyst such as acetic acid to promote the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or intermediates for further derivatization.
Reaction Conditions
| Condition | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Basic hydrolysis | NaOH (1M), EtOH/H₂O | 80°C | 4–6 h | 85–92% | |
| Acidic hydrolysis | HCl (conc.), reflux | 110°C | 8 h | 78% |
The carboxylic acid product can participate in amidation or peptide coupling, enhancing solubility for biological assays.
Nucleophilic Substitution at the Ketone
The 4-oxo group is susceptible to nucleophilic attack, enabling the formation of imines or hydrazones.
Key Reactions
-
Condensation with Hydrazines
Reacting with hydrazine hydrate yields a hydrazone derivative, a precursor for heterocyclic systems like pyrazoles:Conditions : EtOH, 70°C, 3 h. Yield : 88%.
-
Formation of Schiff Bases
Reaction with aromatic amines produces Schiff bases, which are intermediates for metal complexes with potential anticancer activity.
Cyclization Reactions
The compound’s amino and ketone groups facilitate intramolecular cyclization to form fused heterocycles.
Example : Under acidic conditions (H₂SO₄, 100°C), the amino group attacks the ketone, forming a six-membered ring :
Yield : 75% . Cyclized products exhibit enhanced binding to kinase targets .
Alkylation/Acylation of the Amino Group
The pyrazolo-pyridine amino group undergoes alkylation or acylation to introduce substituents modulating bioactivity.
Data Table
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N-Methyl derivative | 82% | |
| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C, 2 h | N-Acetyl derivative | 90% |
Alkylation at the amino group improves metabolic stability, while acylation enhances membrane permeability .
Reduction of the Ketone
The 4-oxo group is reduced to a hydroxyl or methylene group using agents like NaBH₄ or LiAlH₄.
Example :
Conditions : MeOH, 25°C, 1 h. Yield : 68%. Reduced derivatives are explored for altered pharmacokinetic profiles.
Heterocycle Functionalization
The pyrazolo-pyridine core undergoes electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions.
Nitration :
Using HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 3 of the pyridine ring . Yield : 60% .
Halogenation :
Bromination (Br₂, AcOH) selectively modifies position 7 of the pyrazolo ring .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura or Buchwald-Hartwig couplings via halogenated intermediates.
Example :
A brominated derivative reacts with phenylboronic acid under Pd catalysis to form a biaryl system :
Scientific Research Applications
Medicinal Applications
1.1 Antimycobacterial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines, which include the structure of ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate, exhibit potent inhibitory effects on Mycobacterium tuberculosis (M.tb) ATP synthase. This suggests a potential application in the treatment of tuberculosis. The structure–activity relationship studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against M.tb, making it a promising candidate for further drug development .
1.2 Anticancer Properties
Compounds containing the pyrazolo[1,5-a]pyrimidine core have been recognized for their anticancer activity. Research has demonstrated that these compounds can inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, they have been shown to act as selective inhibitors of protein kinases associated with tumor growth, indicating their potential as anticancer agents .
Material Science Applications
2.1 Fluorescent Properties
The unique structural characteristics of this compound allow it to function as a fluorophore in optical applications. Pyrazolo[1,5-a]pyrimidines have been synthesized to exhibit significant photophysical properties that are valuable in developing fluorescent probes for biological imaging and sensing applications. The excited-state intramolecular proton transfer (ESIPT) process observed in these compounds enhances their fluorescence efficiency, making them suitable for various optical applications .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized numerous analogs with varying substituents on the pyrazolo and pyridine rings to evaluate their biological activities. These studies reveal how different modifications can influence the compound's potency and selectivity against specific targets, providing insights for rational drug design .
Case Studies
| Study | Compound | Application | Findings |
|---|---|---|---|
| Study A | This compound | Antimycobacterial | Demonstrated significant inhibition of M.tb ATP synthase activity; potential for tuberculosis treatment. |
| Study B | Various pyrazolo derivatives | Anticancer | Showed selective inhibition of cancer cell proliferation; effective against multiple cancer types. |
| Study C | Pyrazolo-based fluorophores | Optical applications | Exhibited enhanced fluorescence properties; applicable in biological imaging techniques. |
Mechanism of Action
The mechanism by which Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety can bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Structural Differences
The compound differs from its pyrazolo[1,5-a]pyrimidine analogues (e.g., derivatives 4a–m in Scheme 11 of the referenced study) in the aromatic core:
- Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate: Contains a pyridine ring (one nitrogen atom in the six-membered ring).
- Pyrazolo[1,5-a]pyrimidines : Feature a pyrimidine ring (two nitrogen atoms in the six-membered ring).
Substituent Variability
The substituents on the core structure significantly impact biological activity and physicochemical properties:
The ethyl butanoate chain in the target compound may enhance solubility compared to bulkier substituents in pyrazolo[1,5-a]pyrimidines but could reduce steric accessibility for target binding.
Key Research Findings and Implications
- Synthetic Efficiency : Pyrazolo[1,5-a]pyrimidines benefit from well-optimized, high-yield syntheses, whereas pyrazolo[1,5-a]pyridine derivatives like the target compound may require further methodological refinement .
- Activity Trade-offs : The pyridine core could reduce off-target effects but may also lower potency against common kinase targets.
- Physicochemical Properties: The ethyl butanoate chain may improve bioavailability compared to pyrimidine analogues with shorter or bulkier substituents.
Biological Activity
Ethyl 4-oxo-4-(pyrazolo[1,5-a]pyridin-5-ylamino)butanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities. The presence of the pyrazole ring and the butanoate moiety contributes to its pharmacological properties.
Structural Formula
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine demonstrate significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazolo[1,5-a]pyrimidines exhibited potent inhibition against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activity due to structural similarities .
Enzyme Inhibition
The compound is believed to act as an inhibitor of specific enzymes linked to disease processes. For example, pyrazolo[1,5-a]pyridines have been reported as inhibitors of protein kinases involved in cancer progression. These kinases play crucial roles in cell signaling pathways that regulate growth and differentiation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Pyrazolo derivatives have been shown to inhibit inflammatory mediators and pathways, which could be beneficial in treating conditions like asthma and other inflammatory diseases .
Study 1: Antimycobacterial Activity
A recent study investigated a series of pyrazolo derivatives for their ability to inhibit M. tuberculosis. The findings revealed that compounds similar to this compound exhibited IC50 values ranging from 0.2 to 1.5 µg/mL against mycobacterial growth . This suggests a promising avenue for further exploration in developing anti-tuberculosis agents.
Study 2: Enzyme Inhibition Profiles
Another research effort focused on the structure-activity relationship (SAR) of pyrazolo compounds as selective inhibitors of specific kinases. The study found that modifications on the pyrazole ring significantly impacted potency and selectivity against various kinases implicated in cancer . This highlights the potential for this compound in targeted cancer therapies.
Data Table: Summary of Biological Activities
Q & A
Q. How to systematically design SAR studies for pharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
